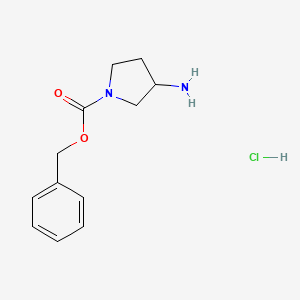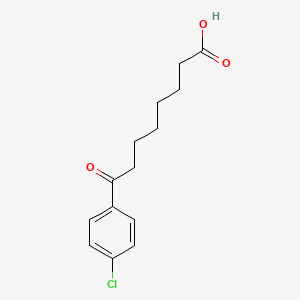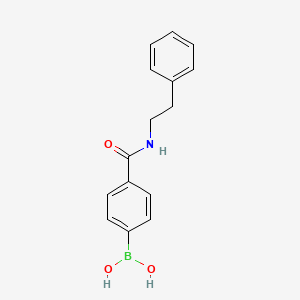![molecular formula C13H11Cl2NO B1358664 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine CAS No. 719993-89-2](/img/structure/B1358664.png)
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, also known as DCNA, is a synthetic compound with a molecular formula of C13H11Cl2NO . It has a wide range of applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 268.138 Da and the monoisotopic mass is 267.021759 Da .Aplicaciones Científicas De Investigación
Neuroprotective Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, under the derivative name KHG26792, has shown neuroprotective effects. It is effective in reducing hypoxia-induced toxicity in microglial cells, a significant aspect of brain health and function. The compound has been demonstrated to reduce the hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells, along with decreasing hypoxia-induced inducible nitric oxide synthase protein expression, and nitric oxide accumulation. It also attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity. These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 (Kim et al., 2016).
Anti-Inflammatory and CNS Disease Applications
The azetidine derivative KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia. This suggests a potential use of KHG26792 in treating diseases of the CNS related to activated microglia. It decreases ATP-induced TNF-α release from BV-2 microglia and inhibits ATP-induced increases in IL-6, PGE2, NO, ROS, CXCL2, and CCL3 (Kim et al., 2015).
Application in Brain Ischemia/Reperfusion Injury
KHG26792 has shown benefits in ischaemia/reperfusion (I/R) brain injury models. It improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis. Additionally, it significantly attenuates I/R-induced inflammation and oxidative stress, suggesting an anti-inflammatory and antioxidant role. This highlights the potential of KHG26792 in protecting against I/R injury in the brain, although its clinical relevance is yet to be determined (Kim et al., 2017).
Propiedades
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxyazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRTHFJSDEPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

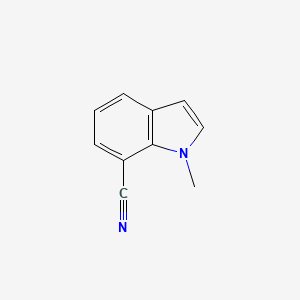


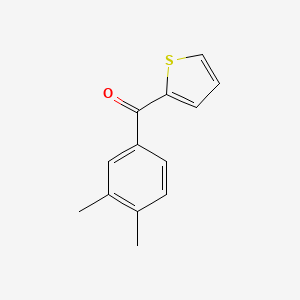

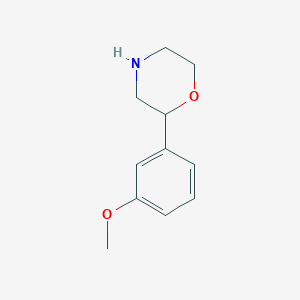
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)


